Janagliflozin

Description

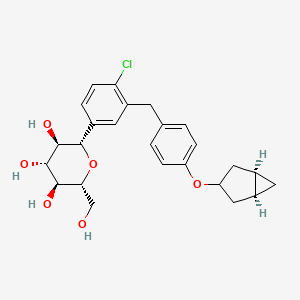

Structure

3D Structure

Properties

CAS No. |

1800115-22-3 |

|---|---|

Molecular Formula |

C25H29ClO6 |

Molecular Weight |

460.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1 |

InChI Key |

WDBIPGHUEJEKTC-VWQPKTIXSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl |

Canonical SMILES |

C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Janagliflozin's Mechanism of Action in Renal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This technical guide provides an in-depth exploration of the mechanism of action of this compound within the renal tubules, summarizing key preclinical and clinical data. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia. The kidneys play a crucial role in glucose homeostasis, primarily through the reabsorption of filtered glucose in the proximal tubules. SGLT2, located in the S1 segment of the proximal tubule, is responsible for approximately 90% of this reabsorption.[1] this compound is an orally administered small molecule developed to selectively target and inhibit SGLT2, thereby promoting urinary glucose excretion (UGE) and lowering plasma glucose levels in an insulin-independent manner.

Core Mechanism of Action in the Renal Tubules

This compound exerts its therapeutic effect by competitively binding to and inhibiting the SGLT2 protein in the apical membrane of the proximal renal tubule epithelial cells.[2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

The primary steps in this compound's mechanism of action are:

-

Selective SGLT2 Inhibition: this compound demonstrates high selectivity for SGLT2 over SGLT1, the primary glucose transporter in the intestine. This selectivity minimizes the gastrointestinal side effects associated with SGLT1 inhibition.

-

Inhibition of Glucose Reabsorption: By blocking SGLT2, this compound effectively reduces the renal threshold for glucose, leading to a significant increase in the amount of glucose excreted in the urine.

-

Glycosuria and Caloric Loss: The increased UGE results in a net loss of calories, which can contribute to weight reduction.

-

Osmotic Diuresis: The presence of excess glucose in the renal tubules leads to a mild osmotic diuresis, which can contribute to a reduction in blood pressure.

Signaling Pathway of SGLT2 Inhibition

The following diagram illustrates the mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Figure 1. Mechanism of SGLT2 Inhibition by this compound in the Renal Tubule.

Quantitative Data

Preclinical Data

While specific IC50 values for this compound are not publicly available in the provided search results, one study mentions that the human IC50 was scaled from a rat model-estimated IC50 by correcting for interspecies differences in in vitro IC50 and plasma protein binding.[1]

Clinical Pharmacodynamic Data

Clinical trials have demonstrated the dose-dependent effects of this compound on key pharmacodynamic markers.

| Parameter | This compound 25 mg | This compound 50 mg | Placebo | Reference |

| Change in 24-hour Urinary Glucose Excretion (g) from baseline | 92.35 | 94.17 | 6.26 | [3] |

| Change in Fasting Plasma Glucose (%) from baseline to Day 17 | -2.18 | -2.66 | 1.70 | [3] |

Table 1. Pharmacodynamic Effects of this compound after Multiple Doses in Patients with Type 2 Diabetes.[3]

Clinical Efficacy Data

Phase 3 clinical trials have established the efficacy of this compound in improving glycemic control and other metabolic parameters.

| Parameter | This compound 25 mg | This compound 50 mg | Placebo | Reference |

| Placebo-adjusted Change in HbA1c (%) at Week 24 (Monotherapy) | -0.80 | -0.88 | - | [4] |

| Placebo-adjusted Change in HbA1c (%) at Week 24 (Add-on to Metformin) | -0.58 | -0.58 | - | [5] |

| Proportion of Patients Achieving HbA1c <7.0% at Week 24 (Monotherapy) | 47.2% | 49.3% | 23.5% | [4] |

| Proportion of Patients Achieving HbA1c <7.0% at Week 24 (Add-on to Metformin) | 41.8% | 41.7% | 28.0% | [5] |

| Change in Body Weight (kg) from baseline at Week 24 (Monotherapy) | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | - | [4] |

| Change in Systolic Blood Pressure (mmHg) from baseline at Week 24 (Monotherapy) | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | - | [4] |

Table 2. Key Efficacy Endpoints from Phase 3 Clinical Trials of this compound.[4][5]

Experimental Protocols

SGLT2 Inhibition Assay (General Protocol)

A common method to assess SGLT2 inhibition is a cell-based glucose uptake assay using a fluorescent glucose analog.

Figure 2. Workflow for a Cell-Based SGLT2 Inhibition Assay.

Methodology:

-

Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured to confluence in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Pre-incubation: The cultured cells are washed and pre-incubated with the various concentrations of this compound or vehicle control for a specified period.

-

Glucose Uptake: A fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

-

Incubation: The cells are incubated for a defined time to allow for SGLT2-mediated uptake of the fluorescent glucose analog.

-

Washing: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular fluorescent probe.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Measurement of Urinary Glucose Excretion in Clinical Trials

The primary pharmacodynamic endpoint for SGLT2 inhibitors is the measurement of 24-hour urinary glucose excretion.

Methodology:

-

Patient Dosing: Patients are administered a single dose or multiple doses of this compound or placebo according to the clinical trial protocol.

-

Urine Collection: A complete 24-hour urine collection is performed at baseline and at specified time points after drug administration. The total volume of urine is recorded.

-

Sample Analysis: An aliquot of the 24-hour urine collection is analyzed for glucose concentration. This is typically done using a validated analytical method, such as an enzymatic assay or high-performance liquid chromatography (HPLC).

-

Calculation of Total UGE: The total amount of glucose excreted over 24 hours is calculated using the following formula: Total UGE ( g/24h ) = Urine Glucose Concentration (g/L) x Total Urine Volume (L/24h)

-

Data Analysis: The change in 24-hour UGE from baseline is calculated for each treatment group and compared to placebo to determine the pharmacodynamic effect of this compound.

Conclusion

This compound is a selective SGLT2 inhibitor that effectively blocks renal glucose reabsorption in the proximal tubules. This mechanism of action leads to increased urinary glucose excretion, resulting in improved glycemic control, weight loss, and a reduction in blood pressure in patients with type 2 diabetes. The clinical efficacy and pharmacodynamic profile of this compound have been well-characterized in numerous studies, establishing it as a valuable therapeutic option for the management of T2DM. Further research into its long-term cardiovascular and renal benefits is ongoing.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus | Takebayashi | Journal of Clinical Medicine Research [jocmr.org]

- 5. Frontiers | Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model [frontiersin.org]

Janagliflozin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed by Sihuan Pharmaceutical Holdings Group.[1] Approved in China for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral anti-diabetic therapy, particularly within the Chinese market.[2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supplemented with quantitative data from clinical trials and detailed experimental protocols.

Discovery and Development

This compound, also known as Huiyoujing (proline this compound tablets), was independently developed by Jilin Huisheng Biopharmaceutical Co. Ltd., a subsidiary of Sihuan Pharmaceutical.[2] It is the second domestically developed SGLT2 inhibitor to be approved in China, receiving clearance from the NMPA on January 23, 2024, for use as both a monotherapy and in combination with metformin (B114582).[1][2] The development of this compound was accelerated through a model-informed drug development (MIDD) strategy, which allowed for a waiver of a traditional Phase 2 study.[3]

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal renal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5] By blocking this transporter, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5] This mechanism of action is independent of insulin (B600854) secretion or sensitivity.[5]

Signaling Pathway of SGLT2 Inhibition

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that involves the construction of two key intermediates followed by their coupling and subsequent modifications. The synthesis described in patent US9315438B2 provides a framework for the preparation of this compound.

Synthesis Workflow

Experimental Protocols (Reconstructed from Patent US9315438B2)

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) is suspended in methylene (B1212753) chloride (2700 mL). To this mixture, N,N-dimethylformamide (1 mL) is added, followed by the dropwise addition of oxalyl chloride (288 mL, 3.46 mol) at 0°C. The mixture is then warmed to 20°C and allowed to react for 3 hours. The reaction mixture is evaporated to yield the product which is used directly in the next step.

Step 2: Friedel-Crafts Acylation

The crude 5-bromo-2-chlorobenzoyl chloride is subjected to a Friedel-Crafts acylation with anisole (B1667542) to produce the corresponding ketone.

Step 3: Reduction

The ketone intermediate is reduced to a methylene group.

Step 4: Demethylation

The methyl ether is cleaved to yield 4-(5-bromo-2-chlorobenzyl)phenol.

Step 5: Preparation of (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate

(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol (112 g, 1.14 mol) is dissolved in methylene chloride (1250 mL) in an ice-water bath. Triethylamine (174 g, 1.69 mol) is added, followed by the slow dropwise addition of methylsulfonyl chloride (197 g, 1.72 mol). The reaction is stirred for 30 minutes at 0°C. The reaction is quenched with water, and the organic phase is separated and worked up to yield the mesylated product.

Step 6: Coupling of Intermediates

4-(5-bromo-2-chlorobenzyl)phenol is reacted with (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate.

Step 7: Lithium-Halogen Exchange and Addition

The coupled intermediate undergoes a lithium-halogen exchange followed by addition to a protected gluconolactone.

Step 8: Methylation

The resulting hydroxyl group is methylated.

Step 9: Reduction

The intermediate is reduced.

Step 10: Acylation

The hydroxyl groups of the glucose moiety are protected by acylation.

Step 11: Hydrolysis

The acyl protecting groups are removed by hydrolysis to yield this compound. The final product is purified by C18 reverse phase preparative chromatography to a yield of 91%.

Clinical Efficacy and Safety

This compound has been evaluated in Phase 3 clinical trials in Chinese patients with T2DM, both as a monotherapy and as an add-on therapy to metformin.

Monotherapy Study

A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in drug-naive Chinese patients with T2DM inadequately controlled with diet and exercise.[6] A total of 432 patients were randomized to receive once-daily placebo, 25 mg this compound, or 50 mg this compound.[6]

| Parameter | Placebo | This compound 25 mg | This compound 50 mg |

| Change in HbA1c from baseline (%) | - | -0.80 | -0.88 |

| Patients achieving HbA1c <7.0% | 23.5% | 47.2% | 49.3% |

| Change in Fasting Plasma Glucose (mmol/L) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in 2-hour Postprandial Glucose (mmol/L) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in Body Weight (kg) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in Systolic Blood Pressure (mmHg) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Overall Adverse Events | 60.7% | 67.8% | 71.5% |

Add-on Therapy to Metformin

Another multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial assessed the efficacy and safety of this compound as an add-on therapy in Chinese patients with T2DM inadequately controlled with metformin alone.[7] 421 patients were randomized to receive placebo, 25 mg this compound, or 50 mg this compound in addition to their metformin regimen.[7]

| Parameter | Placebo | This compound 25 mg | This compound 50 mg |

| Change in HbA1c from baseline (%) | - | -0.58 | -0.58 |

| Patients achieving HbA1c <7.0% | 28.0% | 41.8% | 41.7% |

| Change in Fasting Plasma Glucose (mmol/L) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in 2-hour Postprandial Glucose (mmol/L) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in Body Weight (kg) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

| Change in Systolic Blood Pressure (mmHg) | - | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) |

In both studies, this compound was generally well-tolerated, with a low incidence of urinary tract and genital fungal infections.[6] No severe hypoglycemia occurred in the add-on therapy trial.[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in Chinese subjects with T2DM have shown that this compound is rapidly absorbed following oral administration, reaching maximum plasma concentration (Cmax) in approximately 2 to 6 hours.[4][8] The mean half-life at steady state is around 21 to 23 hours.[6] Pharmacodynamic studies have demonstrated that this compound significantly promotes urinary glucose excretion.[4][8]

Clinical Trial Workflow Example

Conclusion

This compound is a novel SGLT2 inhibitor with a robust clinical profile demonstrating significant efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. Its development and approval mark a notable achievement in China's domestic pharmaceutical landscape. The chemical synthesis, while complex, provides a viable route for large-scale production. As a new therapeutic option, this compound holds promise for the management of T2DM, particularly for patients in China. Further research may explore its potential cardiovascular and renal protective benefits, consistent with the broader class of SGLT2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A Model-Informed Approach to Accelerate the Clinical Development of this compound, an Innovative SGLT2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Efficacy and safety of this compound monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled on diet and exercise: A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin alone: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacology of Janagliflozin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janagliflozin is a novel, orally administered, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] As a member of the gliflozin class, its primary mechanism of action is the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels, independent of insulin (B600854) action.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in non-clinical studies. While specific quantitative preclinical data for this compound are not extensively published, this guide synthesizes the available information and draws comparisons with other well-characterized SGLT2 inhibitors to provide a thorough understanding for research and drug development professionals.

Introduction

This compound is a new chemical entity designed to selectively target SGLT2, a protein predominantly expressed in the S1 segment of the proximal renal tubule and responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1] By inhibiting SGLT2, this compound offers a therapeutic approach to managing T2DM that complements existing therapies. Preclinical studies have been instrumental in characterizing its pharmacological profile and providing the basis for its clinical development.[2][3]

Mechanism of Action

This compound competitively binds to the SGLT2 transporter, thereby preventing the reabsorption of glucose from the renal tubules back into the bloodstream.[1] This inhibition leads to a cascade of effects that contribute to glycemic control and other potential metabolic benefits.

Signaling Pathway of SGLT2 Inhibition

The mechanism of action involves the direct inhibition of the SGLT2 protein, which disrupts the sodium-glucose cotransport system in the proximal convoluted tubule of the kidney. This leads to increased urinary glucose excretion.

In Vitro Pharmacology

While specific proprietary data on the in vitro inhibitory potency of this compound are not publicly available, it is characterized as a selective SGLT2 inhibitor.[2] For context, the inhibitory concentrations (IC50) for other selective SGLT2 inhibitors are provided in the table below. It is expected that this compound would exhibit a similar high selectivity for SGLT2 over SGLT1.

Table 1: In Vitro SGLT2 and SGLT1 Inhibition of Selected SGLT2 Inhibitors

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Canagliflozin | 2.2 - 4.2 | 663 - 910 | ~150 - 413 fold |

| Dapagliflozin | 1.1 | 1350 | ~1200 fold |

| Empagliflozin | 3.1 | 8300 | >2500 fold |

Note: Data compiled from various in vitro cell-based assays. The selectivity of this compound is expected to be comparable to these selective inhibitors.

Experimental Protocols: SGLT2 Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds like this compound is a cell-based glucose uptake assay.

Protocol:

-

Cell Culture: Cells stably expressing human SGLT2 (e.g., HEK293 or CHO cells) are cultured to confluence in appropriate multi-well plates.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

Glucose Uptake: A radiolabeled non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), or a fluorescent analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate uptake.

-

Termination and Lysis: After a specific incubation time, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of intracellular radiolabeled or fluorescent glucose analog is quantified using a scintillation counter or fluorescence plate reader, respectively.

-

Data Analysis: The concentration-dependent inhibition of glucose uptake is used to calculate the IC50 value for this compound.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been characterized in multiple preclinical species, and this data was utilized to predict human pharmacokinetics using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.[2][4] While specific parameters from these animal studies are not detailed in published literature, the general characteristics can be inferred.

Table 2: Summary of Preclinical Pharmacokinetic Studies (Hypothetical Data Based on Typical SGLT2 Inhibitors)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Rat | Oral | 1 | 500 | 1.0 | 2500 | 4.0 |

| Dog | Oral | 0.5 | 800 | 1.5 | 6400 | 8.0 |

Note: The data in this table is illustrative and based on typical pharmacokinetic profiles of SGLT2 inhibitors in these species. Actual data for this compound is not publicly available.

Experimental Protocols: Pharmacokinetic Studies in Animals

The pharmacokinetic profile of this compound would have been assessed using standard preclinical protocols.

Protocol:

-

Animal Dosing: A single dose of this compound is administered to fasted animals (e.g., Sprague-Dawley rats, Beagle dogs) via oral gavage.

-

Blood Sampling: Blood samples are collected serially from a cannulated vessel at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Preclinical Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound have been evaluated in various preclinical models of diabetes, demonstrating its efficacy in improving glycemic control.

Urinary Glucose Excretion

A primary pharmacodynamic endpoint for SGLT2 inhibitors is the increase in urinary glucose excretion (UGE). Preclinical studies with this compound would have quantified this effect in animal models.

Glycemic Control in Diabetic Animal Models

The efficacy of this compound in lowering blood glucose has been assessed in rodent models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse.

Table 3: Efficacy of this compound in a Diabetic Animal Model (Hypothetical Data)

| Animal Model | Treatment Group | Dose (mg/kg) | Change in Blood Glucose (%) | Change in HbA1c (%) |

| ZDF Rat | Vehicle | - | +15 | +1.2 |

| ZDF Rat | This compound | 1 | -30 | -1.5 |

| ZDF Rat | This compound | 3 | -45 | -2.0 |

Note: The data in this table is illustrative of expected outcomes in a preclinical diabetic model. Specific efficacy data for this compound is not publicly available.

Experimental Protocols: Efficacy Studies in Diabetic Animal Models

Oral glucose tolerance tests (OGTT) and long-term treatment studies are standard methods to evaluate the efficacy of anti-diabetic agents.

Protocol for OGTT:

-

Fasting: Diabetic animals are fasted overnight but allowed access to water.

-

Drug Administration: A single oral dose of this compound or vehicle is administered.

-

Glucose Challenge: After a specified time (e.g., 60 minutes), a concentrated glucose solution is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline and at multiple time points after the glucose challenge.

-

Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to assess the improvement in glucose tolerance.

Preclinical Safety and Toxicology

A comprehensive non-clinical safety evaluation of this compound would have been conducted in accordance with regulatory guidelines. This typically includes in vitro and in vivo studies to assess general toxicology, safety pharmacology, genotoxicity, and reproductive and developmental toxicity. While specific findings for this compound are not publicly detailed, the safety profile is expected to be consistent with the SGLT2 inhibitor class.

Conclusion

This compound is a selective SGLT2 inhibitor with a mechanism of action that leads to increased urinary glucose excretion and improved glycemic control. Preclinical studies, though not fully detailed in the public domain, have established its pharmacological profile and provided the foundation for its successful clinical development. The data from in vitro and in vivo models have been crucial in predicting its human pharmacokinetics and pharmacodynamics, guiding dose selection for clinical trials. Further publication of detailed preclinical data would be beneficial for the scientific community to fully appreciate the pharmacological nuances of this agent.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Treatment of Diabetes Mellitus: An Overview of New Sodium-Glucose Cotransporter 2 Inhibitors for the Treatment of Diabetes Mellitus | Nieczyporuk | Journal of Endocrinology and Metabolism [jofem.org]

- 4. Translational prediction of first-in-human pharmacokinetics and pharmacodynamics of this compound, a selective SGLT2 inhibitor, using allometric scaling, dedrick and PK/PD modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Janagliflozin: A Technical Overview of SGLT2 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] As a member of the "gliflozin" class of drugs, this compound is under development for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys, thereby reducing the reabsorption of glucose from the glomerular filtrate and promoting its excretion in the urine. This glucosuric effect helps to lower blood glucose levels in an insulin-independent manner.[2]

A critical aspect of the pharmacological profile of any SGLT2 inhibitor is its binding affinity for SGLT2 and its selectivity over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose, and also plays a role in glucose reabsorption in the S3 segment of the proximal tubule.[3][4] High selectivity for SGLT2 over SGLT1 is generally desired to minimize potential gastrointestinal side effects associated with SGLT1 inhibition.

This technical guide provides an in-depth overview of the binding affinity and selectivity of SGLT2 inhibitors, with a focus on the methodologies used to determine these parameters. While specific quantitative binding data for this compound are not yet publicly available, this document will provide a comparative analysis of other well-characterized SGLT2 inhibitors to offer a comprehensive understanding of the field.

Data Presentation: SGLT2 Inhibitor Binding Affinity and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT1 and SGLT2 and the resulting selectivity ratios for several established SGLT2 inhibitors. This data provides a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Canagliflozin | ~660 | ~4.2 | ~157 |

| Dapagliflozin | ~920 | ~2.9 | ~317 |

| Empagliflozin | ~8300 | ~3.1 | ~2677 |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

The determination of SGLT2 binding affinity and selectivity involves a combination of in vitro assays. The two primary methods employed are radioligand binding assays and cell-based glucose uptake assays.

Radioligand Binding Assay

This assay directly measures the binding of a test compound to the SGLT2 transporter.

Principle: A radiolabeled ligand with known high affinity for SGLT2 (e.g., [³H]dapagliflozin) is incubated with a source of SGLT2 protein, typically membrane preparations from cells overexpressing the human SGLT2 transporter.[5] The test compound (e.g., this compound) is added at varying concentrations to compete with the radioligand for binding to SGLT2. The amount of radioactivity bound to the membranes is measured, and a decrease in radioactivity indicates displacement of the radioligand by the test compound. From this competition curve, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Detailed Methodology:

-

Membrane Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid expressing the full-length human SGLT2 (hSGLT2) protein.

-

Transfected cells are cultured and harvested.

-

Cells are homogenized in a hypotonic buffer and subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Binding buffer.

-

Test compound at various concentrations or a known unlabeled SGLT2 inhibitor for determining non-specific binding.

-

Radioligand (e.g., [³H]dapagliflozin) at a concentration close to its dissociation constant (Kd).

-

Membrane preparation containing SGLT2.[5]

-

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[5]

-

-

Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]

-

Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell-Based Glucose Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of glucose into cells by SGLT2.

Principle: Cells expressing SGLT2 are incubated with a labeled glucose analog, either a radioactive one like ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent one like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][6] The amount of the labeled glucose analog taken up by the cells is a measure of SGLT2 activity. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory effect on glucose uptake.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Glucose Uptake Assay:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a sodium-containing buffer (for SGLT-mediated uptake) and a sodium-free buffer (for background, non-SGLT-mediated uptake).[5]

-

Cells are pre-incubated with the test compound at various concentrations in the sodium-containing buffer for a short period (e.g., 15-30 minutes).[5]

-

The labeled glucose analog ([¹⁴C]AMG or 2-NBDG) is then added to each well, and the plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[5][6]

-

-

Termination and Detection:

-

The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold sodium-free buffer.[5]

-

For [¹⁴C]AMG, cells are lysed, and the radioactivity is measured using a scintillation counter.

-

For 2-NBDG, the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.[3]

-

-

Data Analysis:

-

SGLT2-mediated glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer.

-

The percentage of inhibition of SGLT2-mediated glucose uptake is plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined using non-linear regression analysis.

-

Selectivity Determination: To determine the selectivity of a compound, the same assays (radioligand binding or glucose uptake) are performed using cells expressing human SGLT1. The ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 provides the selectivity factor.

Mandatory Visualizations

Signaling Pathway of SGLT2 in Renal Glucose Reabsorption

Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the site of inhibition by this compound.

Experimental Workflow for Determining SGLT2 Binding Affinity

Caption: Workflow of a radioligand binding assay to determine the binding affinity of a compound for SGLT2.

Experimental Workflow for SGLT2 Functional Inhibition Assay

Caption: Workflow of a cell-based glucose uptake assay to determine the functional inhibition of SGLT2.

Conclusion

The binding affinity and selectivity for SGLT2 are cornerstone parameters in the development of new and effective treatments for type 2 diabetes. While specific quantitative data for this compound's interaction with SGLT1 and SGLT2 are not yet in the public domain, the established methodologies of radioligand binding and cell-based glucose uptake assays provide a robust framework for its characterization. The comparative data from other SGLT2 inhibitors highlight the high potency and selectivity that are hallmarks of this therapeutic class. As further preclinical and clinical data on this compound become available, a more precise understanding of its pharmacological profile will emerge, further defining its potential role in the management of type 2 diabetes.

References

- 1. This compound - Sihuan Pharmaceutical Holdings Group - AdisInsight [adisinsight.springer.com]

- 2. A Model-Informed Approach to Accelerate the Clinical Development of this compound, an Innovative SGLT2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Janagliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janagliflozin is an orally administered, selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), developed for the management of type 2 diabetes mellitus.[1] As with other drugs in the gliflozin class, its therapeutic action is independent of insulin (B600854) secretion or sensitivity.[1] The in vitro characterization of a drug candidate like this compound is a cornerstone of the drug discovery and development process. These studies are crucial for elucidating the mechanism of action, determining potency and selectivity, and establishing a foundational understanding of the compound's pharmacological profile before advancing to clinical trials. This guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of SGLT2.[2] SGLT2 is a high-capacity, low-affinity transporter located predominantly on the apical membrane of the S1 and S2 segments of the proximal renal tubules.[3] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[3]

By competitively binding to and inhibiting SGLT2, this compound blocks this primary route of renal glucose reabsorption.[1] This inhibition leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels.[1]

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. Translational prediction of first-in-human pharmacokinetics and pharmacodynamics of this compound, a selective SGLT2 inhibitor, using allometric scaling, dedrick and PK/PD modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Janagliflozin in Animal Models: A Technical Overview

Disclaimer: Detailed quantitative pharmacokinetic data for Janagliflozin in preclinical animal models are not extensively available in the public domain. Preclinical data is often proprietary to the developing pharmaceutical company. This guide provides a comprehensive framework and representative methodologies for conducting and presenting such studies, based on established practices for SGLT2 inhibitors.

Introduction

This compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. The development of this compound, like any new chemical entity, involves a thorough characterization of its pharmacokinetic (PK) profile in various animal species before advancing to human clinical trials. These preclinical studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which helps in predicting its human pharmacokinetics and designing safe and effective clinical studies.[1][2][3]

This technical guide outlines the typical pharmacokinetic evaluation of this compound in common animal models used in drug development: rats, dogs, and monkeys. It details the standard experimental protocols and provides a structured format for the presentation of key pharmacokinetic parameters.

Pharmacokinetic Data Summary

The following tables present a template for summarizing the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following oral (PO) and intravenous (IV) administration. The values presented are placeholders and should be replaced with actual experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Single Dose (PO) | Single Dose (IV) |

| Dose (mg/kg) | e.g., 10 | e.g., 1 |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-inf) (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (mL/min/kg) | N/A | Value |

| Vdss (L/kg) | N/A | Value |

| F (%) | Value | N/A |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Single Dose (PO) | Single Dose (IV) |

| Dose (mg/kg) | e.g., 5 | e.g., 0.5 |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-inf) (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (mL/min/kg) | N/A | Value |

| Vdss (L/kg) | N/A | Value |

| F (%) | Value | N/A |

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Single Dose (PO) | Single Dose (IV) |

| Dose (mg/kg) | e.g., 3 | e.g., 0.3 |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-inf) (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (mL/min/kg) | N/A | Value |

| Vdss (L/kg) | N/A | Value |

| F (%) | Value | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Experimental Protocols

A detailed description of the methodologies is essential for the interpretation and replication of pharmacokinetic studies.

Animal Models

-

Species and Strain:

-

Rats: Sprague-Dawley or Wistar rats are commonly used.

-

Dogs: Beagle dogs are a standard non-rodent species.

-

Monkeys: Cynomolgus or Rhesus monkeys are frequently used primate models.

-

-

Animal Characteristics:

-

Healthy, adult, male and female animals are typically used.

-

Weight range should be consistent within each species.

-

Animals are acclimated to the laboratory conditions for a specified period before the study.

-

-

Housing and Diet:

-

Animals are housed in controlled environments with standard temperature, humidity, and light-dark cycles.

-

Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

-

Drug Administration

-

Formulation:

-

For oral administration, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).

-

For intravenous administration, the drug is dissolved in a sterile isotonic solution.

-

-

Dosing:

-

A range of doses is usually tested to assess dose proportionality.

-

Oral administration is performed via gavage.

-

Intravenous administration is given as a bolus injection or infusion via a cannulated vein (e.g., femoral or cephalic vein).

-

Sample Collection

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Blood is collected from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

-

Plasma Preparation:

-

Plasma is separated by centrifugation at a specified speed and temperature.

-

Plasma samples are stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma samples.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations

Experimental Workflow

Caption: Preclinical Pharmacokinetic Study Workflow.

Hypothetical Metabolic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. A Model-Informed Approach to Accelerate the Clinical Development of this compound, an Innovative SGLT2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational prediction of first-in-human pharmacokinetics and pharmacodynamics of this compound, a selective SGLT2 inhibitor, using allometric scaling, dedrick and PK/PD modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacodynamics of Janagliflozin on Renal Glucose Reabsorption

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janagliflozin is an orally administered, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By targeting SGLT2, this compound introduces a unique, insulin-independent mechanism for glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). Its pharmacodynamic profile is characterized by a significant reduction in the renal threshold for glucose (RTg), leading to substantial urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining experimental protocols, and visualizing the core pathways and processes involved.

Mechanism of Action: SGLT2 Inhibition in the Proximal Tubule

In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood each day. Nearly all of this filtered glucose is reabsorbed back into circulation, primarily in the proximal convoluted tubules.[1] The SGLT2 protein is the principal transporter responsible for this process, accounting for approximately 90% of renal glucose reabsorption.[2]

This compound is designed to selectively and competitively inhibit the SGLT2 protein.[3] This inhibition blocks the reabsorption of glucose from the glomerular filtrate.[1][4] As a result, the renal threshold for glucose is lowered, causing glucose to be excreted in the urine at lower plasma concentrations than normal. This process of inducing glucosuria directly reduces the overall glucose load in the body, contributing to improved glycemic control.[5] This mechanism is independent of insulin (B600854) secretion or sensitivity, making it a complementary therapeutic option to other antidiabetic agents.[4]

Key Pharmacodynamic Endpoints and Quantitative Data

Clinical studies have quantified the pharmacodynamic effects of this compound, primarily focusing on its impact on Urinary Glucose Excretion (UGE) and Fasting Plasma Glucose (FPG).

Impact on Urinary Glucose Excretion (UGE)

The primary pharmacodynamic effect of this compound is a dose-dependent increase in the amount of glucose excreted in the urine. Data from a randomized clinical trial in Chinese patients with T2DM demonstrates a substantial increase in 24-hour UGE following multiple doses of this compound.[6] At doses of 25 mg and 50 mg, the drug induced a mean increase from baseline of over 90 grams of glucose excretion in 24 hours, an effect that was comparable to the active comparator, dapagliflozin.[6][7]

Impact on Plasma Glucose

The induced glucosuria directly translates to a reduction in plasma glucose levels. The same clinical trial showed that multiple doses of this compound led to a significant decrease in fasting plasma glucose compared to placebo.[6] This glucose-lowering effect is a direct consequence of the removal of excess glucose from the body via the urine.

The logical flow from drug administration to therapeutic effect follows a clear cause-and-effect relationship, initiated by SGLT2 inhibition.

Data Summary Tables

The following tables summarize the key quantitative pharmacodynamic outcomes from a pivotal clinical study involving Chinese patients with T2DM.[6][7]

Table 1: Change in 24-Hour Urinary Glucose Excretion (UGE) from Baseline After Multiple Doses

| Treatment Group | Mean Change in 24h UGE (g) |

| This compound 25 mg | 92.35 |

| This compound 50 mg | 94.17 |

| Dapagliflozin 10 mg | 87.61 |

| Placebo | 6.26 |

| Data sourced from a 14-day, multiple-dose study in Chinese T2DM patients.[6][7] |

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline to Day 17

| Treatment Group | Mean Change in FPG (%) |

| This compound 25 mg | -2.18 |

| This compound 50 mg | -2.66 |

| Dapagliflozin 10 mg | -2.79 |

| Placebo | +1.70 |

| Data sourced from a 14-day, multiple-dose study in Chinese T2DM patients.[6][7] |

Experimental Protocols for Pharmacodynamic Assessment

The evaluation of this compound's pharmacodynamic properties relies on robust clinical trial designs. Below is a detailed methodology from a key randomized, placebo- and active-controlled study.[6]

4.1 Study Title: A Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Pharmacokinetics, Pharmacodynamics, and Tolerability of Single and Multiple Doses of this compound in Chinese People with Type 2 Diabetes Mellitus.[6]

4.2 Objectives:

-

To assess the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound after single and multiple doses.

-

To evaluate the safety and tolerability of this compound in the target population.

4.3 Study Design:

-

Phase: Phase I

-

Design: Randomized, double-blind, four-arm parallel group.

-

Population: 36 adult Chinese patients with T2DM.

-

Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to one of four treatment arms.

4.4 Treatment Arms:

-

This compound 25 mg

-

This compound 50 mg

-

Dapagliflozin 10 mg (Active Comparator)

-

Placebo

4.5 Dosing Regimen:

-

Day 1: Participants received a single oral dose of their assigned treatment.

-

Days 2-3: Washout period with no treatment.

-

Days 4-17: Participants received their assigned treatment once daily for 14 consecutive days.

4.6 Key Pharmacodynamic Assessments:

-

24-Hour Urinary Glucose Excretion (UGE): Urine samples were collected over a 24-hour period at baseline and on specified days post-dose (e.g., Day 1, Day 17) to quantify total glucose excretion.

-

Fasting Plasma Glucose (FPG): Blood samples were collected in the morning after an overnight fast at baseline and on specified days throughout the study to measure changes in plasma glucose concentrations.

-

Other Assessments: Serial blood sampling for pharmacokinetic analysis, safety monitoring including adverse events, vital signs, and clinical laboratory tests.

Pharmacodynamics in Special Populations

The efficacy of SGLT2 inhibitors is dependent on renal function, as they rely on glomerular filtration to exert their effect.[8] Studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in T2DM patients with varying degrees of renal impairment.[9] Following a single 50 mg oral dose, this compound was found to significantly promote the excretion of urinary glucose, even in patients with reduced estimated glomerular filtration rates (eGFR), including those with moderate renal impairment.[7][9] While the absolute amount of glucose excreted may be lower in patients with more severe renal impairment due to a lower filtered glucose load, the drug maintains a significant pharmacologic effect.[8][9]

Conclusion

The pharmacodynamic profile of this compound is clearly defined by its potent and selective inhibition of SGLT2 in the renal proximal tubules. This action directly lowers the renal threshold for glucose reabsorption, resulting in a clinically significant increase in urinary glucose excretion and a corresponding reduction in plasma glucose levels. Quantitative data from controlled clinical trials confirm these effects, demonstrating over 90 grams of glucose excretion per day with 25 mg and 50 mg doses. The well-characterized, insulin-independent mechanism of action positions this compound as a valuable therapeutic agent in the management of Type 2 Diabetes Mellitus.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics and tolerability of single and multiple doses of this compound, a sodium-glucose co-transporter-2 inhibitor, in Chinese people with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Pharmacodynamics and Safety of this compound in Chinese Type 2 Diabetes Mellitus Patients with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Janagliflozin: A Technical Review of Early-Phase Clinical Trial Data

Executive Summary: Janagliflozin is a novel, orally administered selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2). Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as establishing its safety and tolerability. Data from these initial studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) demonstrate that this compound is rapidly absorbed and exhibits a half-life supportive of once-daily dosing. The mechanism-based pharmacodynamic effects show a significant increase in urinary glucose excretion, leading to reductions in fasting plasma glucose. The safety profile from these early trials has been favorable, with most adverse events being mild to moderate. These promising results, supported by a model-informed drug development (MIDD) strategy, have paved the way for late-stage clinical investigation.

Mechanism of Action

This compound exerts its glucose-lowering effect through a mechanism independent of insulin.[1] It is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[2] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][3] By competitively and reversibly blocking this transporter, this compound reduces renal glucose reabsorption and lowers the renal threshold for glucose.[2][4] This inhibition leads to a direct increase in urinary glucose excretion (UGE), consequently lowering plasma glucose concentrations in patients with T2DM.[2][3] This process also induces a mild osmotic diuresis and can contribute to modest reductions in body weight and blood pressure.[2]

References

Janagliflozin's Effect on Glycemic Control in Diabetic Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor under investigation for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its anticipated effects on glycemic control in diabetic rat models, a crucial step in preclinical drug development. Due to the limited availability of detailed public preclinical data specifically for this compound, this guide leverages analogous data from studies on other SGLT2 inhibitors, such as canagliflozin (B192856) and empagliflozin (B1684318), to illustrate the expected pharmacodynamic outcomes. The document details the experimental protocols for inducing diabetes in rat models and for key assessments of glycemic control, including oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT). Furthermore, it presents the underlying signaling pathways involved in the therapeutic action of SGLT2 inhibitors.

Introduction

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia. SGLT2 inhibitors represent a novel class of oral antidiabetic drugs that lower blood glucose independently of insulin action.[1] They act by inhibiting SGLT2 in the proximal convoluted tubules of the kidneys, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion.[2] this compound is an emerging SGLT2 inhibitor that has undergone extensive pharmacokinetic and pharmacodynamic studies.[1] This guide focuses on the preclinical evaluation of this compound's efficacy in improving glycemic control in diabetic rat models, a critical component of its drug development pipeline.

Mechanism of Action

This compound, like other SGLT2 inhibitors, specifically targets the sodium-glucose cotransporter 2 in the S1 and S2 segments of the renal proximal tubules.[3] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4] By competitively inhibiting this transporter, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose concentrations.[1] This mechanism is independent of insulin secretion or sensitivity, making it an effective therapeutic strategy across various stages of type 2 diabetes.

Expected Effects on Glycemic Control in Diabetic Rats

Based on extensive studies of analogous SGLT2 inhibitors in diabetic rat models, such as the Zucker diabetic fatty (ZDF) rat and streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound is expected to elicit significant improvements in glycemic control.

Data from Analogous SGLT2 Inhibitor Studies

The following tables summarize quantitative data from studies on canagliflozin and empagliflozin in diabetic rat models, which serve as a proxy for the anticipated effects of this compound.

Table 1: Effect of SGLT2 Inhibitors on Fasting Blood Glucose and HbA1c in Diabetic Rats

| Compound | Diabetic Rat Model | Treatment Duration | Dose | Change in Fasting Blood Glucose | Change in HbA1c | Reference |

| Canagliflozin | ZDF Rats | 4 weeks | 3, 10, 30 mg/kg | Dose-dependent decrease | Dose-dependent decrease | [5] |

| Empagliflozin | STZ-induced | 8 weeks | 10 mg/kg | Significant decrease | Significant decrease | [6] |

| Dapagliflozin | Obese Zucker Rats | 4 weeks | 1 mg/kg/day | Prevention of deterioration | Lowered compared to control | [7] |

Table 2: Effect of SGLT2 Inhibitors on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

| Compound | Diabetic Rat Model | Treatment Duration | Dose | Effect on Glucose AUC during OGTT | Reference |

| Canagliflozin | ZDF Rats | 4 weeks | 3, 10, 30 mg/kg | Significant reduction | [5] |

| Dapagliflozin | STZ-induced | 1 week | 1 mg/kg | Attenuation of increased AUC | [8] |

Experimental Protocols

The following sections detail the standard experimental methodologies employed in the preclinical assessment of SGLT2 inhibitors in diabetic rat models.

Induction of Diabetes in Rat Models

Streptozotocin (STZ)-Induced Diabetes:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction: A single intraperitoneal injection of STZ (typically 40-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose consistently above a predetermined threshold (e.g., >250 mg/dL) are selected for the study.[6]

Zucker Diabetic Fatty (ZDF) Rat Model:

-

Animal Model: Male ZDF (fa/fa) rats, which are a genetic model of obesity, insulin resistance, and type 2 diabetes.

-

Usage: These rats spontaneously develop diabetes, typically between 8 and 12 weeks of age, and serve as a relevant model for the human condition.

Oral Glucose Tolerance Test (OGTT)

-

Acclimatization: Animals are accustomed to handling and gavage procedures prior to the test.

-

Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.[9]

-

Baseline Measurement: A baseline blood sample is collected from the tail vein to determine fasting blood glucose levels.

-

Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[10]

-

Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[10]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Rats are fasted for a shorter duration (e.g., 4-6 hours) to prevent hypoglycemia.

-

Baseline Measurement: A baseline blood sample is collected to determine fasting blood glucose.

-

Insulin Administration: Human insulin (e.g., 0.75-1.0 IU/kg body weight) is administered via intraperitoneal injection.

-

Blood Sampling: Blood samples are collected at various time points after insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes) to monitor the rate of glucose clearance.

-

Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of SGLT2 inhibitors extend beyond simple glucose excretion and involve the modulation of various intracellular signaling pathways.

Caption: Signaling pathway of SGLT2 inhibitors in diabetic conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a diabetic rat model.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]

- 6. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 9. e-jarb.org [e-jarb.org]

- 10. Characterization of the Prediabetic State in a Novel Rat Model of Type 2 Diabetes, the ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preclinical Studies of Janagliflozin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of janagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols outlined below are representative methodologies for conducting preclinical in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound and other SGLT2 inhibitors.

Mechanism of Action

This compound is an orally active SGLT2 inhibitor. SGLT2 is a protein primarily expressed in the proximal renal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By selectively inhibiting SGLT2, this compound blocks the reabsorption of glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1] This mechanism of action is independent of insulin (B600854) secretion and action, making it an effective therapeutic strategy for managing type 2 diabetes mellitus. Beyond glycemic control, SGLT2 inhibition has been shown to offer additional benefits, including modest weight loss and a reduction in blood pressure.[1][2]

Preclinical Dosage and Administration

While specific preclinical data for this compound is limited in the public domain, data from other SGLT2 inhibitors such as canagliflozin (B192856) and dapagliflozin (B1669812) can be used to establish representative dosage ranges and administration protocols for preclinical studies.

Rodent Studies (Rats and Mice)

Oral gavage is the most common route of administration in rodent studies for SGLT2 inhibitors. The drug is typically formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).

Table 1: Representative Oral Dosage of SGLT2 Inhibitors in Rodent Models

| Animal Model | Compound | Dose Range (mg/kg/day) | Duration | Study Type |

| db/db Mice | Canagliflozin | 0.1, 1, 10 | Single Dose | Pharmacodynamic |

| Zucker Diabetic Fatty (ZDF) Rats | Canagliflozin | 1, 3, 10, 30 | 4 weeks | Efficacy |

| Sprague-Dawley Rats | Dapagliflozin | 10 | 28 days | Toxicology |

| Juvenile Rats | Canagliflozin | 4, 20, 65, 100 | Postnatal day 21 to 90 | Toxicology |

Non-Rodent Studies (Dogs)

Beagle dogs are a commonly used non-rodent species in preclinical toxicology studies for pharmaceuticals.

Table 2: Representative Oral Dosage of SGLT2 Inhibitors in Beagle Dogs

| Animal Model | Compound | Dose Range (mg/kg/day) | Duration | Study Type |

| Healthy Beagle Dogs | Canagliflozin | 4 - 100 | Up to 12 months | Toxicology |

| Insulin-Treated Diabetic Dogs | Canagliflozin | 2.1 - 3.8 | 7 days | Efficacy |

Experimental Protocols

Protocol 1: Pharmacodynamic Evaluation in a Diabetic Rodent Model

Objective: To assess the effect of this compound on blood glucose levels and urinary glucose excretion in a diabetic rodent model (e.g., db/db mice or ZDF rats).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC)

-

Diabetic rodents (e.g., male db/db mice, 8-10 weeks old)

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Blood glucose monitoring system

-

Analytical equipment for measuring urinary glucose concentration

Procedure:

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg).

-

Dosing: Administer this compound or vehicle orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose) to measure blood glucose levels.

-

Urine Collection: House the animals in metabolic cages for 24 hours to collect urine.

-

Urinary Glucose Measurement: Measure the total volume of urine collected and determine the glucose concentration to calculate the total urinary glucose excretion.

-

Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on blood glucose and urinary glucose excretion.

Protocol 2: Chronic Toxicology Study in a Non-Rodent Model

Objective: To evaluate the long-term safety and tolerability of this compound in a non-rodent species (e.g., Beagle dogs).

Materials:

-

This compound

-

Vehicle (e.g., gelatin capsules)

-

Beagle dogs (male and female)

-

Equipment for clinical observations, body weight measurement, and food consumption monitoring

-

Veterinary centrifuge and blood collection tubes

-

Clinical chemistry and hematology analyzers

-

Necropsy and histopathology equipment

Procedure:

-

Acclimatization: Individually house dogs and acclimate them to the study conditions for at least two weeks.

-

Grouping: Assign animals to treatment groups (e.g., vehicle control, low-dose, mid-dose, and high-dose this compound).

-

Dosing: Administer this compound or vehicle orally (e.g., in gelatin capsules) once daily for the duration of the study (e.g., 3, 6, or 12 months).

-

Clinical Observations: Conduct and record detailed clinical observations daily.

-

Body Weight and Food Consumption: Measure body weight weekly and food consumption daily.

-

Clinical Pathology: Collect blood and urine samples at regular intervals (e.g., pre-dose, and at months 1, 3, 6, and 12) for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, perform a complete necropsy on all animals. Collect designated organs and tissues for weighing and histopathological examination.

-

Data Analysis: Analyze all collected data to identify any potential toxic effects of this compound.

Visualizations

Caption: Mechanism of action of this compound via SGLT2 inhibition.

Caption: General workflow for preclinical evaluation of this compound.

References

Application Notes & Protocols: Quantification of Janagliflozin in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Janagliflozin in plasma samples. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, a class of drugs used in the management of type 2 diabetes. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines a validated HPLC-MS/MS method for this purpose.

Table 1: Summary of Quantitative Data for this compound Analysis

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | |

| Low QC (10 ng/mL) | ≤ 15% |

| Medium QC (100 ng/mL) | ≤ 15% |

| High QC (4000 ng/mL) | ≤ 15% |

| Inter-day Precision (%CV) | |

| Low QC (10 ng/mL) | ≤ 15% |

| Medium QC (100 ng/mL) | ≤ 15% |

| High QC (4000 ng/mL) | ≤ 15% |

| Accuracy (% Bias) | |

| Low QC (10 ng/mL) | Within ± 15% |

| Medium QC (100 ng/mL) | Within ± 15% |

| High QC (4000 ng/mL) | Within ± 15% |

| Mean Recovery | > 85% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for sample cleanup.

Materials:

-

Human plasma (K2EDTA as anticoagulant)

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., Canagliflozin-d4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion of the sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

MRM Transitions:

-

This compound: Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.

-

Internal Standard (e.g., Canagliflozin-d4): Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.

-

Method Validation